molecular formula C7H5ClF2O B1460318 5-Chloro-1,2-difluoro-3-methoxybenzene CAS No. 1804875-58-8

5-Chloro-1,2-difluoro-3-methoxybenzene

Cat. No.: B1460318
CAS No.: 1804875-58-8
M. Wt: 178.56 g/mol
InChI Key: RXDLGYBADNIFQI-UHFFFAOYSA-N
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Description

5-Chloro-1,2-difluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5ClF2O. It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2-difluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of 1,2-difluoro-3-methoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2-difluoro-3-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1,2-difluoro-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2-difluoro-3-methoxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,2-difluoro-3-methoxybenzene is unique due to its specific combination of chlorine, fluorine, and methoxy groups. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Biological Activity

5-Chloro-1,2-difluoro-3-methoxybenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by the presence of chlorine and fluorine substituents on the benzene ring, along with a methoxy group. This unique substitution pattern enhances its reactivity and binding affinity to various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen atoms in its structure are known to influence the compound's binding affinity, which can lead to either activation or inhibition of biological pathways. For instance, it has been noted that the compound may serve as an inhibitor in enzyme-catalyzed reactions, acting as a probe for studying biological pathways involving halogenated compounds.

Biological Applications

1. Medicinal Chemistry:

  • Drug Development: this compound is utilized as an intermediate in the synthesis of potential drug candidates targeting specific receptors or enzymes. Its structural characteristics allow for modifications that can enhance therapeutic efficacy.
  • NLRP3 Inhibitors: Research has indicated that derivatives of this compound can act as inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. The presence of methoxy and chloro groups has been shown to significantly affect the potency of these inhibitors .

2. Anticancer Activity:

  • Studies have revealed that compounds structurally related to this compound exhibit potent anticancer properties. For example, certain derivatives demonstrated significant antiproliferative effects on breast cancer cell lines (MCF-7) with IC50 values as low as 0.075 µM . The mechanism involves interference with tubulin polymerization and induction of apoptosis through modulation of apoptotic proteins such as Bcl-2 and Bax .

Case Study 1: Inhibition of NLRP3 Inflammasome

A recent study focused on designing small molecule inhibitors targeting the NLRP3 inflammasome using derivatives of this compound. The results indicated that modifications to the methoxy group significantly influenced inhibitory potency, suggesting a structure-activity relationship (SAR) critical for drug design .

Case Study 2: Anticancer Efficacy

In vitro assays conducted on MCF-7 cells showed that analogs featuring the 5-chloro and methoxy substitutions resulted in enhanced cytotoxicity compared to other halogenated compounds. The most potent analogs had IC50 values ranging from 0.075 µM to 0.620 µM, indicating their potential as effective anticancer agents .

Data Summary

Compound Target IC50 (µM) Mechanism
This compoundNLRP3 Inflammasome Inhibition~0.075Enzyme inhibition
Related Analog AMCF-7 Breast Cancer Cells0.095Tubulin polymerization inhibition
Related Analog BMCF-7 Breast Cancer Cells0.620Apoptosis induction

Properties

IUPAC Name

5-chloro-1,2-difluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDLGYBADNIFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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